molecular formula C20H19NO4S B6420765 methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate CAS No. 857494-40-7

methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate

Cat. No. B6420765
CAS RN: 857494-40-7
M. Wt: 369.4 g/mol
InChI Key: LLKHZTGTVHWFKM-UHFFFAOYSA-N
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Description

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate (MEPB) is a small molecule that has been widely studied in the scientific community due to its potential medicinal and biochemical applications. MEPB has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. It has been used as a model compound to study the mechanism of action of other compounds, and it has been the subject of numerous laboratory experiments.

Scientific Research Applications

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has been widely studied in the scientific community due to its potential medicinal and biochemical applications. It has been used as a model compound to study the mechanism of action of other compounds, and it has been the subject of numerous laboratory experiments. In vitro studies have demonstrated that methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has anti-inflammatory, antioxidant, and anti-cancer effects. In vivo studies have shown that methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has potential therapeutic applications in the treatment of a variety of diseases, such as rheumatoid arthritis, diabetes, and cancer.

Mechanism of Action

The mechanism of action of methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate is not completely understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2). It is also believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators, such as nitric oxide synthase (NOS). Additionally, methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate is believed to act by modulating the activity of transcription factors involved in the regulation of gene expression, such as nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has a wide range of biochemical and physiological effects. In vitro studies have demonstrated that methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has anti-inflammatory, antioxidant, and anti-cancer effects. In vivo studies have shown that methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has potential therapeutic applications in the treatment of a variety of diseases, such as rheumatoid arthritis, diabetes, and cancer. Additionally, methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has been shown to have protective effects against oxidative stress, and it has been shown to modulate the activity of enzymes involved in the inflammatory process.

Advantages and Limitations for Lab Experiments

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to work with and manipulate in the laboratory. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for use in laboratory experiments. However, there are some limitations to using methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate in laboratory experiments. It can be difficult to synthesize in large quantities, and it can be difficult to purify. Additionally, it is not as widely available as other compounds, which can make it difficult to obtain for laboratory experiments.

Future Directions

The potential future directions for methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate are numerous. One potential direction is to further explore its potential therapeutic applications in the treatment of a variety of diseases, such as rheumatoid arthritis, diabetes, and cancer. Additionally, methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate could be further studied to identify new mechanisms of action and to explore its potential protective effects against oxidative stress. Additionally, methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate could be further studied to explore its potential ability to modulate the activity of enzymes involved in the inflammatory process. Finally, methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate could be studied to identify new synthetic methods and to develop new, more efficient purification methods.

Synthesis Methods

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate can be synthesized by a two-step reaction involving the condensation of 4-ethylphenyl isothiocyanate and 2,5-dioxopyrrolidine-3-carboxylic acid, followed by the reaction of the resulting product with methyl benzoate. The first step of the reaction involves the condensation of 4-ethylphenyl isothiocyanate and 2,5-dioxopyrrolidine-3-carboxylic acid in an aqueous solution of sodium hydroxide at room temperature. The second step of the reaction involves the reaction of the resulting product with methyl benzoate in an aqueous solution of sodium hydroxide. The reaction is complete when the resulting product is isolated and purified.

properties

IUPAC Name

methyl 2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-3-13-8-10-14(11-9-13)21-18(22)12-17(19(21)23)26-16-7-5-4-6-15(16)20(24)25-2/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHZTGTVHWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoate

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